

# The Discovery and Development of Vernakalant (RSD1235): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



**Vernakalant**, initially identified as RSD1235, is a multi-ion channel blocking antiarrhythmic agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. Its development represents a targeted approach to creating an atrial-selective drug, aiming to minimize the ventricular proarrhythmic effects common to other antiarrhythmics. This guide provides a detailed history of its discovery, preclinical evaluation, extensive clinical trial program, and regulatory journey.

# **Discovery and Preclinical Development**

**Vernakalant** was discovered by Cardiome Pharma Corp. (formerly Nortran Pharmaceuticals) as part of a program to identify novel compounds for the treatment of atrial arrhythmias.[1] The drug was designed to exhibit atrial-selective electrophysiological effects, a characteristic sought after to enhance safety by reducing the risk of ventricular arrhythmias.[2][3]

## **Mechanism of Action**

**Vernakalant** exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a more pronounced effect on atrial tissue, particularly at high heart rates characteristic of AF.[4][5] Its mechanism involves:

• Blockade of Atrial-Specific Potassium Channels: **Vernakalant** potently blocks the ultrarapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel, and the acetylcholine-activated potassium current (IK,ACh), carried by the Kir3.1/3.4







channel.[6][7] These channels are predominantly expressed in the atria, contributing significantly to the drug's atrial selectivity.[7]

- Rate-Dependent Sodium Channel Blockade: The drug blocks voltage-gated sodium channels (INa) in a frequency- and voltage-dependent manner.[5][6] This means its blocking effect is stronger at the rapid heart rates seen during AF and in the more depolarized atrial cells, which helps to slow conduction and terminate the arrhythmia.[7] The unbinding kinetics are rapid, so the effect is minimal at normal heart rates.[5]
- Other Channel Effects: **Vernakalant** also blocks the transient outward potassium current (Ito), which is more involved in atrial than ventricular repolarization.[6] It has a minimal blocking effect on the rapidly activating delayed rectifier potassium current (IKr), the channel associated with the risk of Torsades de Pointes (TdP), which contributes to its favorable safety profile regarding ventricular proarrhythmia.[5][7]

This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows atrioventricular (AV) nodal conduction without significantly affecting the ventricular ERP.[5][8][9]





Click to download full resolution via product page

Caption: Mechanism of Action of Vernakalant.

## **Preclinical Animal Models**

The efficacy and atrial selectivity of **vernakalant** were confirmed in various preclinical animal models. Studies in canine, rabbit, and goat models of atrial fibrillation demonstrated that **vernakalant** could effectively terminate induced AF while having minimal effects on ventricular electrophysiology.[10][11][12][13][14] These studies were crucial in establishing the proof-of-concept for an atrial-selective antiarrhythmic agent and supported the decision to advance RSD1235 into clinical development.

# **Clinical Development**



The clinical development program for **vernakalant** was extensive, encompassing Phase I, II, and III trials for the intravenous formulation, as well as studies for a potential oral formulation.





Click to download full resolution via product page

Caption: Vernakalant Drug Development Workflow.

### **Phase I and Pharmacokinetics**

Initial Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of intravenous **vernakalant**. The drug is rapidly distributed and metabolized primarily via O-demethylation by the CYP2D6 enzyme, with glucuronidation being the main pathway in poor metabolizers.[6][15] The elimination half-life is approximately 3 hours in normal CYP2D6 metabolizers and 5.5 hours in poor metabolizers.[15]

| Pharmacokinetic Parameter          | Value                                 |  |
|------------------------------------|---------------------------------------|--|
| Metabolism                         | CYP2D6 (primary), Glucuronidation     |  |
| Elimination Half-life              | ~3 hours (extensive metabolizers)[15] |  |
| ~5.5 hours (poor metabolizers)[15] |                                       |  |
| Protein Binding                    | Low (53-56% free)[8][15]              |  |
| Volume of Distribution             | ~2 L/kg[6]                            |  |
| Total Body Clearance               | ~0.41 L/hr/kg[6]                      |  |

## **Phase II Clinical Trials**

The Conversion of Recent Onset Atrial Fibrillation Trial (CRAFT) was a key Phase II dose-ranging study that provided the first clinical evidence of **vernakalant**'s efficacy.[7]

- Experimental Protocol (CRAFT Study):
  - Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.
  - Patient Population: 56 patients with recent-onset AF (3 to 72 hours duration).[7]
  - Intervention: Patients were randomized to placebo or one of two vernakalant dose groups. Dosing involved an initial 10-minute infusion (0.5 mg/kg or 2 mg/kg) followed by a



15-minute observation period. If AF persisted, a second 10-minute infusion was administered (1 mg/kg or 3 mg/kg).[7]

Primary Endpoint: Conversion of AF to sinus rhythm.[1]

| CRAFT Study (Phase II)<br>Results | High-Dose Vernakalant | Placebo |
|-----------------------------------|-----------------------|---------|
| Patients (n)                      | -                     | -       |
| Conversion Rate                   | 61%[7]                | 5%[7]   |
| Median Time to Conversion         | 14 minutes[7]         | N/A     |

The positive results of the CRAFT study, demonstrating rapid and effective conversion with no serious adverse events, supported the progression to larger Phase III trials.[7]

## **Phase III Clinical Trials**

The efficacy and safety of intravenous **vernakalant** were further established in a series of large-scale Phase III trials, primarily the Atrial arrhythmia Conversion Trials (ACT) and the AVRO study.

- General Experimental Protocol (ACT I, III, AVRO):
  - Study Design: Randomized, double-blind, placebo-controlled (ACT I, III) or active-controlled (AVRO) trials.[5][16][17]
  - Patient Population: Adult patients with symptomatic, recent-onset AF (typically 3 hours to 7 days).[16][18] Exclusion criteria included significant heart failure (NYHA Class III/IV), recent acute coronary syndrome, severe aortic stenosis, and significant QT prolongation (>440 ms).[10][17]
  - Intervention (Vernakalant Arm): A 10-minute intravenous infusion of vernakalant at 3 mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion of 2 mg/kg was administered.[5][7][16]



• Primary Endpoint: The proportion of patients who successfully converted from AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[16][17]





#### Click to download full resolution via product page

Caption: Experimental Workflow of a Pivotal ACT Trial.

| Key Phase III                                         |                                        |                                        |                                          |                                        |  |
|-------------------------------------------------------|----------------------------------------|----------------------------------------|------------------------------------------|----------------------------------------|--|
| Key Phase III<br>Intravenous<br>Vernakalant<br>Trials | ACT I[10][16]                          | ACT III[5][18]                         | ACT II (Post-<br>Op)[5][7]               | AVRO (vs.<br>Amiodarone)<br>[8][19]    |  |
| Patient<br>Population                                 | AF (3h - 7d)                           | AF (3h - 7d)                           | Post-cardiac<br>surgery AF (3h -<br>72h) | AF (3h - 48h)                          |  |
| Comparator                                            | Placebo                                | Placebo                                | Placebo                                  | Amiodarone                             |  |
| Patients (n,<br>Vernakalant)                          | 145                                    | 86                                     | 100                                      | 116                                    |  |
| Patients (n,<br>Comparator)                           | 75                                     | 84                                     | 50                                       | 116                                    |  |
| Conversion Rate<br>at 90 min<br>(Vernakalant)         | 51.7%                                  | 51.2%                                  | 47.0%                                    | 51.7%                                  |  |
| Conversion Rate<br>at 90 min<br>(Comparator)          | 4.0%                                   | 3.6%                                   | 14.0%                                    | 5.2%                                   |  |
| Statistical Significance (p- value)                   | <0.001                                 | <0.001                                 | <0.001                                   | <0.0001                                |  |
| Median Time to<br>Conversion (min)                    | 11                                     | 8                                      | 12                                       | 11                                     |  |
| Common<br>Adverse Events                              | Dysgeusia,<br>Sneezing,<br>Paresthesia | Dysgeusia,<br>Sneezing,<br>Paresthesia | Dysgeusia,<br>Sneezing,<br>Hypotension   | Dysgeusia,<br>Sneezing,<br>Hypotension |  |

The results across the Phase III program were remarkably consistent, showing that approximately 50% of patients with recent-onset AF treated with **vernakalant** converted to



sinus rhythm within 90 minutes, compared to rates of less than 5% for placebo and amiodarone within the same timeframe.[17] Conversion was rapid, typically occurring within 8-12 minutes. [5][7] The most common side effects were transient and included dysgeusia (taste disturbance), sneezing, and paresthesia.[16] Hypotension was the most frequent serious adverse event.[7][16]

# **Oral Formulation Development**

An oral formulation of **vernakalant** was developed for the long-term maintenance of sinus rhythm to prevent AF recurrence. A Phase IIb randomized, placebo-controlled study evaluated its efficacy and safety.[20][21]

- Experimental Protocol (Oral Phase IIb):
  - Study Design: Randomized, double-blind, placebo-controlled trial.[20][21]
  - Patient Population: 735 patients with nonpermanent AF who entered a 90-day maintenance phase after cardioversion.[20]
  - Intervention: Patients were randomized to receive vernakalant (150 mg, 300 mg, or 500 mg twice daily) or placebo.[20][21]
  - Primary Endpoint: Time to the first recurrence of symptomatic, sustained AF.[20]

| Oral Vernakalant Phase IIb<br>Study Results | Vernakalant (500 mg BID) | Placebo         |
|---------------------------------------------|--------------------------|-----------------|
| Patients (n)                                | 150                      | 160             |
| Median Time to AF Recurrence                | >90 days[20][21]         | 29 days[20][21] |
| Hazard Ratio (p-value)                      | 0.735 (p=0.0275)[20]     | -               |
| Patients in Sinus Rhythm at<br>Day 90       | 49%[20][21]              | 36%[20][21]     |

The 500 mg twice-daily dose was effective in prolonging the time to AF recurrence and was well-tolerated, with no proarrhythmic events observed.[20][21] However, further development of



the oral formulation was later halted.[5]

# **Regulatory History**

**Vernakalant**'s journey to market has been mixed. After its initial development by Cardiome, rights were acquired by Merck in 2009 before being returned in 2012.[15]

- European Union: In September 2010, the intravenous formulation of vernakalant was granted marketing approval by the European Commission under the brand name Brinavess.
   [15][22] It is indicated for the rapid conversion of recent-onset AF (≤7 days for non-surgery patients and ≤3 days for post-cardiac surgery patients).[17][22]
- United States: The regulatory path in the U.S. has been challenging. In 2007, an FDA
   Advisory Committee voted to recommend approval.[15][23] However, in 2008, the FDA
   issued a non-approvable letter, requesting additional information.[15] After further data
   collection, a resubmitted New Drug Application was discussed in December 2019, but the
   Advisory Committee voted against recommending approval, citing an unfavorable benefit risk profile.[15][23][24] As a result, vernakalant is not approved for use in the United States.
   [24]

# Conclusion

The development of **vernakalant** (RSD1235) was a scientifically driven effort to create a safer, more effective treatment for the acute termination of atrial fibrillation. Its novel, relatively atrial-selective mechanism of action translates to rapid conversion of AF to sinus rhythm, a finding consistently demonstrated across a robust clinical trial program. While it has become a valuable therapeutic option in Europe and other regions, regulatory hurdles have prevented its availability in the United States. The history of **vernakalant** provides a comprehensive case study in modern antiarrhythmic drug development, highlighting both the successes in targeted pharmacology and the complexities of the global regulatory landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Vernakalant: RSD 1235, RSD-1235, RSD1235 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 5. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vernakalant | C20H31NO4 | CID 9930049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Therapeutic advances in atrial fibrillation based on animal models PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vernakalant in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-arrhythmic investigations in large animal models of atrial fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for atrial fibrillation: clinical insights and scientific opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vernakalant Wikipedia [en.wikipedia.org]
- 16. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Vernakalant Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia—Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 19. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation American College of Cardiology [acc.org]
- 20. ahajournals.org [ahajournals.org]
- 21. A randomized, placebo-controlled study of vernakalant (oral) for the prevention of atrial fibrillation recurrence after cardioversion PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. FDA Advisors Decline to Recommend Vernakalant Approval | tctmd.com [tctmd.com]
- 24. drugs.com [drugs.com]
- To cite this document: BenchChem. [The Discovery and Development of Vernakalant (RSD1235): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244702#discovery-and-development-history-of-vernakalant-rsd1235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com